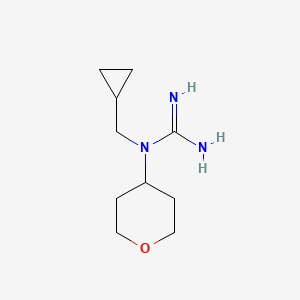
1-(cyclopropylmethyl)-1-(tetrahydro-2H-pyran-4-yl)guanidine
Overview
Description
1-(cyclopropylmethyl)-1-(tetrahydro-2H-pyran-4-yl)guanidine is a useful research compound. Its molecular formula is C10H19N3O and its molecular weight is 197.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Guanidine Compounds in Heterocyclic Chemistry
Guanidine derivatives are pivotal in the synthesis of heterocyclic compounds, which have a broad spectrum of applications in medicinal chemistry and material science. The interaction of guanidine with fused pyrans demonstrates the synthetic utility of guanidine compounds in constructing complex heterocycles, offering pathways to substituted guanidines with potential biological activities (Osyanin et al., 2016). These reactions often involve conjugate additions and ring-opening mechanisms, showcasing the versatility of guanidine derivatives in organic synthesis.
Antibacterial Applications
The synthesis of novel heterocyclic compounds containing guanidine units has been explored for their antibacterial properties. For instance, derivatives produced from reactions involving guanidine hydrochloride have been found to exhibit significant antibacterial activities, highlighting the potential of guanidine-containing compounds in the development of new antibacterial agents (Azab et al., 2013). This research direction underscores the importance of guanidine derivatives in addressing the growing concern of antibiotic resistance.
Catalysis and Synthetic Applications
Guanidine derivatives serve as efficient catalysts in various organic transformations, including the synthesis of 4H-pyran derivatives. The use of guanidine bases in catalytic systems facilitates the one-pot condensation of key organic intermediates, demonstrating the catalytic prowess of guanidine derivatives in creating valuable heterocyclic structures (Peng et al., 2005). This catalytic activity is crucial for developing efficient and sustainable synthetic methodologies in organic chemistry.
Guanidinylation in Peptide Synthesis
The role of guanidine derivatives extends into peptide synthesis, where guanidinylation reagents are essential for modifying peptides with guanidine functionalities. Such modifications are vital for producing therapeutics and studying biological processes. The synthesis and application of guanidine derivatives in guanidinylation reactions enable the production of complex biomolecules, highlighting the intersection of guanidine chemistry with biotechnology and pharmaceutical development (Wester et al., 2021).
Properties
IUPAC Name |
1-(cyclopropylmethyl)-1-(oxan-4-yl)guanidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N3O/c11-10(12)13(7-8-1-2-8)9-3-5-14-6-4-9/h8-9H,1-7H2,(H3,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYKKAUQURRGSMJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN(C2CCOCC2)C(=N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





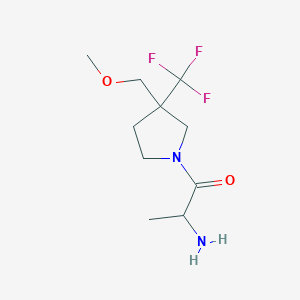
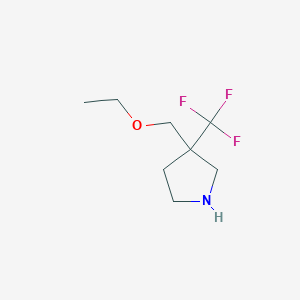

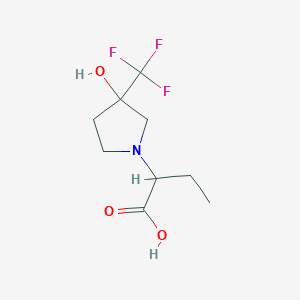


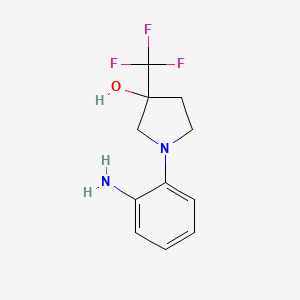
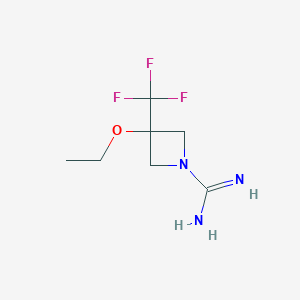
![2-(2-(hydroxymethyl)-6-methyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)acetic acid](/img/structure/B1477422.png)
![2-chloro-1-(2-(hydroxymethyl)-6-methyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)propan-1-one](/img/structure/B1477423.png)
![4-(2-Azidoethyl)-7-methyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine](/img/structure/B1477425.png)
